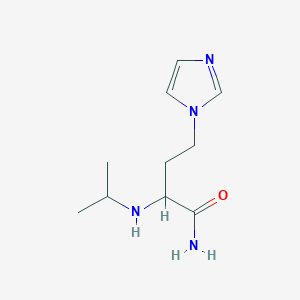
4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is a synthetic organic compound that features an imidazole ring, an isopropylamino group, and a butanamide backbone. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Butanamide Backbone: The imidazole ring is then reacted with a butanamide derivative under suitable conditions to form the desired compound.
Introduction of the Isopropylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods can vary depending on the scale and desired application.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The isopropylamino group can enhance the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)butanamide: Lacks the isopropylamino group.
2-(Isopropylamino)butanamide: Lacks the imidazole ring.
4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide: Contains a methylamino group instead of an isopropylamino group.
Uniqueness
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide is unique due to the presence of both the imidazole ring and the isopropylamino group, which can confer distinct biological activities and chemical reactivity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Activité Biologique
4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide, a compound belonging to the imidazole class, has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₁₄N₄O, with a molecular weight of approximately 170.22 g/mol. Its structure features an imidazole ring connected to a butanamide chain that includes an isopropylamino group. The specific arrangement of these atoms contributes to its distinct chemical properties and biological activities.
Research indicates that this compound interacts with various biological targets, suggesting potential therapeutic applications. Some notable interactions include:
Study 1: Inhibition of BCR-ABL Kinase
A study focused on pyrazolyl derivatives revealed that certain imidazole-containing compounds demonstrated strong inhibitory activity against BCR-ABL kinase with IC50 values as low as 8.5 nM . While this study did not test this compound directly, it highlights the potential for similar compounds to influence kinase activity.
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazole derivatives has been extensively studied. Compounds sharing structural features with this compound have shown varying degrees of biological activity, indicating that slight modifications can significantly impact efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanamide | Similar amine and imidazole structure; potential for similar biological activities. |
| 4-(1H-Imidazol-1-yl)-2-(methylamino)butanamide | Contains a methylamine instead of isopropylamine; may exhibit different pharmacological properties. |
| 2-Amino-4-(4-nitroimidazol-1-yl)butanamide | Incorporates a nitro group; potentially increased reactivity and biological activity. |
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
4-imidazol-1-yl-2-(propan-2-ylamino)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)3-5-14-6-4-12-7-14/h4,6-9,13H,3,5H2,1-2H3,(H2,11,15) |
Clé InChI |
CNWKNSYPTFEOHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCN1C=CN=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















